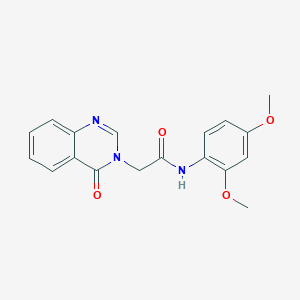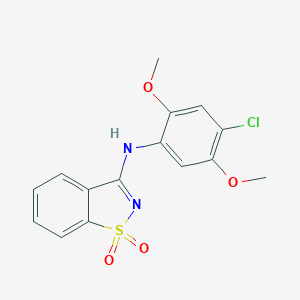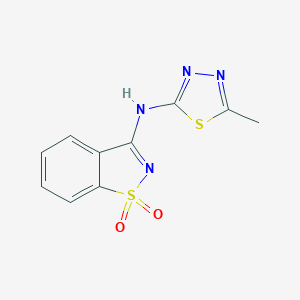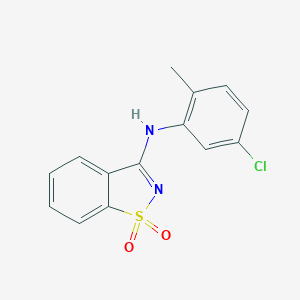![molecular formula C23H17ClN2O4 B509219 N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 425418-98-0](/img/structure/B509219.png)
N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a chlorobenzoyl amide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-chlorobenzoyl amide: The 3-chlorobenzoyl chloride is then reacted with 4-amino-2-methoxybenzoic acid in the presence of a base such as triethylamine.
Cyclization to form benzofuran: The resulting intermediate undergoes cyclization with 2-hydroxybenzaldehyde under acidic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl amide moiety can be reduced to form an amine.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Sodium 4-[(4-chlorobenzoyl)amino]benzoate
Uniqueness
N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specific activity against certain biological targets.
Eigenschaften
CAS-Nummer |
425418-98-0 |
|---|---|
Molekularformel |
C23H17ClN2O4 |
Molekulargewicht |
420.8g/mol |
IUPAC-Name |
N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-20-13-17(25-22(27)15-6-4-7-16(24)11-15)9-10-18(20)26-23(28)21-12-14-5-2-3-8-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
RKXPOWXNNKOYDU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B509136.png)



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509152.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509155.png)
![2-{[3-bromo-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B509168.png)
![2-{[3-chloro-1-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}phenylamine](/img/structure/B509169.png)
![2-[(2-aminophenyl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B509171.png)
![4-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}morpholine](/img/structure/B509172.png)
![7-Methoxy-3-[(phenylsulfonyl)methyl]-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B509175.png)
![4-fluoro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B509185.png)
![2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B509186.png)
